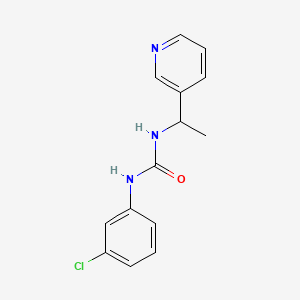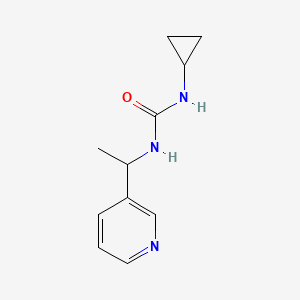
4-cyclopentyl-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopentyl-N-phenylpiperazine-1-carboxamide, commonly known as CPP, is a synthetic compound that belongs to the piperazine family. CPP is a potent and selective agonist of the serotonin receptor subtype 1A (5-HT1A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
CPP acts as a selective agonist of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor, which is a subtype of the serotonin receptor. The activation of the this compound receptor is known to produce anxiolytic, antidepressant, and antipsychotic effects. CPP has been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the compound has a short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPP, including:
1. Investigating its potential use in drug abuse treatment and pain management.
2. Exploring its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
3. Developing more potent and selective analogs of CPP for use in research and potential therapeutic applications.
4. Investigating the role of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor in the pathophysiology of various disorders and the potential for targeting this receptor in the development of new treatments.
Synthesemethoden
CPP can be synthesized through various methods, including the reaction of cyclopentylamine with 1-phenylpiperazine-2,3-dione, or the reaction of N-phenylpiperazine-1-carboxamide with cyclopentyl isocyanate. The synthesis of CPP requires specialized equipment and expertise, and the compound is not commercially available.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been investigated for its potential use in drug abuse treatment and pain management.
Eigenschaften
IUPAC Name |
4-cyclopentyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKWGSNRBQAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)



![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)
